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Professionals

The deoxygenation of sulfoxides to their corresponding sulfides is a pivotal transformation in

organic synthesis, particularly within the pharmaceutical industry where sulfur-containing

compounds are prevalent. While various methods exist for this reduction, the use of

phosphorus-based reagents, particularly under mild, photocatalytic conditions, has emerged as

a highly efficient and selective approach. This document provides detailed application notes

and protocols for the deoxygenation of sulfoxides utilizing phosphine-mediated radical

chemistry, a process closely related to the reactivity of phosphanide species.

Introduction
The conversion of sulfoxides to sulfides is a critical step in many synthetic pathways, including

the synthesis of biologically active molecules.[1] Traditional methods for this transformation

often rely on harsh reagents, which can limit their applicability with sensitive functional groups.

[1] Photocatalytic methods, however, offer a milder alternative, enabling the deoxygenation of a

wide array of functionalized sulfoxides with high yields.[1][2]

Recent studies have elucidated a radical chain mechanism for the deoxygenation of sulfoxides

that is initiated by a photocatalyst and involves a phosphine radical cation.[1][2] This process is

initiated by the single-electron oxidation of a phosphine, such as triphenylphosphine (PPh₃), by

an excited-state photocatalyst.[1] The resulting phosphine radical cation then reacts with the
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sulfoxide in a polar/radical crossover process to generate a phosphoranyl radical, which

subsequently undergoes β-scission to yield the sulfide and triphenylphosphine oxide.[1][2]

Data Presentation
The photocatalytic deoxygenation of various sulfoxides has been demonstrated to be highly

effective. The following table summarizes the quantitative data for the reduction of a range of

sulfoxide substrates to their corresponding sulfides using this method.
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Entry
Sulfoxide
Substrate

Product Yield (%)¹ Time (h)

1
Dibenzyl

sulfoxide
Dibenzyl sulfide 98 (96) 24

2

4-

Methylthioanisole

S-oxide

4-

Methylthioanisole
95 (93) 24

3

4-

Methoxythioanis

ole S-oxide

4-

Methoxythioanis

ole

92 (90) 24

4

4-

Chlorothioanisole

S-oxide

4-

Chlorothioanisole
>99 (>99) 24

5

4-

Bromothioanisole

S-oxide

4-

Bromothioanisole
98 (97) 24

6

4-

(Trifluoromethyl)t

hioanisole S-

oxide

4-

(Trifluoromethyl)t

hioanisole

96 (94) 24

7
2-Naphthyl

methyl sulfoxide

2-Naphthyl

methyl sulfide
93 (91) 24

8 (S)-Sulforaphane
(S)-Sulforaphane

sulfide
85 (83) 48

9
(+)-Biotin methyl

ester S-oxide

(+)-Biotin methyl

ester
75 (72) 24

¹ ¹H NMR yields are reported, with isolated yields after column chromatography given in

parentheses.[1]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7304878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol for Photocatalytic Deoxygenation of Sulfoxides

This protocol is based on the visible light-driven deoxygenation of sulfoxides using an iridium-

based photocatalyst and triphenylphosphine.[1]

Materials:

Sulfoxide (0.30 mmol, 1.0 equiv)

fac-Ir(ppy)₃ (1 mol %) or Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

Triphenylphosphine (PPh₃) (0.36 mmol, 1.2 equiv)

Dichloromethane (CH₂Cl₂) (1.5 mL)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Schlenk tube or similar reaction vessel

Magnetic stirrer and stir bar

Visible light source (e.g., blue LED lamp)

Internal standard (e.g., trimethoxybenzene) for NMR yield determination

Procedure:

To a Schlenk tube equipped with a magnetic stir bar, add the sulfoxide (0.30 mmol), the

selected photocatalyst (1 mol %), and triphenylphosphine (0.36 mmol).

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

Add degassed dichloromethane (1.5 mL) to the reaction vessel.
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Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a

blue LED lamp).

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture

under reduced pressure.[1]

The crude product can be analyzed by ¹H NMR spectroscopy using an internal standard to

determine the yield.

For isolation, purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Combine the fractions containing the desired sulfide product and concentrate under reduced

pressure to afford the purified product.

Protocol for Gram-Scale Deoxygenation using a Chemical Initiator

For larger-scale reactions where photochemical setups may be less convenient, a chemical

initiator can be employed.[1]

Materials:

Dibenzyl sulfoxide (1.0 g)

Triphenylphosphine (PPh₃)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Dichloromethane (CH₂Cl₂)

Standard laboratory glassware for reaction and workup

Procedure:

In a round-bottom flask, dissolve the sulfoxide (e.g., 1 g of dibenzyl sulfoxide) and

triphenylphosphine in dichloromethane.
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Add the radical chain initiator, DDQ.

Stir the reaction at room temperature.

Monitor the reaction by TLC or NMR.

Upon completion, perform a standard aqueous workup and extract the product with a

suitable organic solvent.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the product by column chromatography if necessary. In the case of dibenzyl sulfoxide,

this method has been shown to yield the corresponding sulfide in 96% yield.[1]

Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in these

application notes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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